4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide
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Description
The compound "4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide" is a derivative of the 1,2,4-oxadiazole family, which is known for its diverse biological activities. The oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. This structure is often found in compounds with significant pharmacological properties, including antiproliferative activities as demonstrated by the related compound class of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which act as tubulin inhibitors .
Synthesis Analysis
The synthesis of related oxadiazole derivatives has been explored in various studies. For instance, a gold-catalyzed formal [3 + 2] cycloaddition of ynamides with 4,5-dihydro-1,2,4-oxadiazoles has been developed to provide access to highly functionalized 4-aminoimidazoles . Although the specific synthesis of the compound is not detailed in the provided papers, similar methodologies could potentially be adapted for its synthesis, considering the structural similarities with the compounds discussed.
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized by the presence of the oxadiazole ring. This ring system can influence the electronic distribution and conformational stability of the molecule, which in turn can affect its biological activity. The antiproliferative properties of the related 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides suggest that the oxadiazole moiety plays a crucial role in interacting with biological targets such as tubulin .
Chemical Reactions Analysis
The oxadiazole ring can participate in various chemical reactions, often serving as an electrophilic center due to the presence of nitrogen atoms. The gold-catalyzed cycloaddition reaction mentioned earlier is an example of how oxadiazole derivatives can be engaged in the construction of more complex heterocycles . The reactivity of such compounds can be further explored to synthesize a wide range of biologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. The presence of the oxadiazole ring can confer rigidity to the molecule, potentially affecting its solubility and stability. The electronic properties of the ring system can also impact the compound's reactivity and interaction with biological targets. While the specific properties of "4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide" are not provided, it can be inferred that its oxadiazole core would contribute to its overall profile, similar to the related compounds studied for their herbicidal activity and antiproliferative effects .
Scientific Research Applications
Significance in Drug Development
1,3,4-Oxadiazole compounds, including those related to the specified chemical structure, are notable for their diverse pharmacological properties. They serve as bioisosteres of carboxylic acids, carboxamides, and esters, which makes them valuable in synthetic medicinal chemistry. Their applications extend beyond pharmaceuticals, being used in materials science as polymers, luminescent materials, electron-transporting materials, and corrosion inhibitors. This versatility stems from the oxadiazole core's ability to interact with various biological targets, leading to activities such as antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, insecticidal, and anti-parasitic effects. These compounds are explored for new drug aspirants capable of treating a multitude of diseases with efficacy and reduced toxicity (Rana, Salahuddin, & Sahu, 2020).
Synthetic Routes and Sensing Applications
The synthetic versatility of 1,3,4-oxadiazole derivatives makes them a focal point for developing novel chemosensors, particularly for metal-ion detection. These compounds are synthesized through various methods, including dehydrogenative cyclization and oxidative annulation. Their high photoluminescent quantum yield and excellent thermal stability, coupled with the presence of potential coordination sites, position them as prominent choices for developing sensors for metal ions. This underlines the compound's potential in analytical chemistry and environmental monitoring (Sharma, Om, & Sharma, 2022).
Therapeutic Potential
The therapeutic worth of 1,3,4-oxadiazole tailored compounds is significant, with research highlighting their effectiveness in binding with different enzymes and receptors. This interaction facilitates a wide range of bioactivities, supporting the development of compounds for treating diseases such as cancer, bacterial infections, and tuberculosis. The structural features of the 1,3,4-oxadiazole ring contribute to its high therapeutic potency, suggesting that derivatives of the specified compound might also exhibit similar potential in medicinal chemistry (Verma et al., 2019).
properties
IUPAC Name |
4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-propan-2-ylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-9(2)15-14(19)18-7-5-11(6-8-18)13-17-16-12(20-13)10-3-4-10/h9-11H,3-8H2,1-2H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIIJVRYIGZMNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCC(CC1)C2=NN=C(O2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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